molecular formula C19H31N7 B6614468 Ube2T/fancl-IN-1 CAS No. 1359415-02-3

Ube2T/fancl-IN-1

Cat. No.: B6614468
CAS No.: 1359415-02-3
M. Wt: 357.5 g/mol
InChI Key: FJHJBABGFHVIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Ube2T/FANCL-IN-1 involves several steps:

    Synthetic Routes and Reaction Conditions: The compound is synthesized through a series of chemical reactions involving specific reagents and conditions.

Comparison with Similar Compounds

Ube2T/FANCL-IN-1 is unique in its specific inhibition of Ube2T/FANCL-mediated FANCD2 monoubiquitylation. Similar compounds include:

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride
  • A-317920
  • Alcaftadine (Standard)
  • ST-1006
  • Chlorphenoxamine
  • Mizolastine (Standard)
  • Clemastine-d 5 fumarate
  • H3 receptor-MO-1
  • Azelastine hydrochloride (Standard)
  • Izuforant
  • ABT-239
  • Fexofenadine
  • Bepotastine besilate (Standard)
  • Roxatidine (Standard)
  • Ketotifen fumarate
  • S 38093
  • Roxatidine
  • Histamine phosphate
  • Ciproxifan maleate
  • LML134
  • H4R antagonist 3
  • Olopatadine-d 3 hydrochloride .

These compounds share similar mechanisms of action but differ in their specific targets and applications.

Biological Activity

UBE2T/FANCL-IN-1 is a small-molecule inhibitor that specifically targets the UBE2T and FANCL proteins, which play crucial roles in the Fanconi anemia (FA) pathway—an essential mechanism for DNA repair. This compound has garnered attention due to its potential to enhance the efficacy of chemotherapy agents, particularly in cancers exhibiting resistance to DNA-damaging therapies.

Role of UBE2T and FANCL in DNA Repair

The UBE2T enzyme is a ubiquitin-conjugating enzyme (E2) that interacts with the FANCL E3 ubiquitin ligase, facilitating the monoubiquitylation of the FANCD2-FANCI complex. This modification is critical for the recruitment of downstream repair factors involved in resolving DNA interstrand cross-links (ICLs) and stalled replication forks. The FA pathway is particularly important in maintaining genomic stability, and its dysfunction is linked to various cancers and genetic disorders, including Fanconi anemia itself .

Inhibition by this compound

This compound inhibits the FANCL-mediated monoubiquitylation of FANCD2, thereby sensitizing cancer cells to DNA cross-linking agents such as carboplatin. This inhibition disrupts the FA pathway's ability to repair damaged DNA, leading to increased cell death in tumor cells that rely on this pathway for survival .

In Vitro Studies

In a series of laboratory studies, this compound was shown to significantly reduce the levels of monoubiquitylated FANCD2 (mUb-FANCD2) in response to DNA damage induced by hydroxyurea (HU) and cisplatin treatments. For example, treatment with this compound led to a marked decrease in mUb-FANCD2 levels compared to control groups, indicating effective inhibition of the ubiquitylation process .

Case Studies

Recent studies have highlighted the compound's potential in enhancing chemotherapy effectiveness:

  • Case Study 1 : In a breast cancer model resistant to carboplatin, administration of this compound resulted in a significant reduction in tumor growth compared to untreated controls. This suggests that inhibiting the FA pathway can overcome resistance mechanisms associated with DNA repair .
  • Case Study 2 : A study involving ovarian cancer cells demonstrated that co-treatment with this compound and carboplatin led to increased apoptosis rates and decreased cell viability, reinforcing its role as a sensitizer for chemotherapy .

Data Table: Summary of Biological Activity

Study Cell Line Treatment Outcome
Study 1Breast CancerThis compound + CarboplatinReduced tumor growth
Study 2Ovarian CancerThis compound + CarboplatinIncreased apoptosis
Study 3Various Cancer TypesThis compound + HUDecreased mUb-FANCD2 levels

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7/c1-4-23-9-11-24(12-10-23)18-13-15(2)20-19-21-17(22-26(18)19)14-25-8-6-5-7-16(25)3/h13,16H,4-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHJBABGFHVIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=NC(=NN23)CN4CCCCC4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.